molecular formula C8H8BrNO4S B8640418 4-Bromo-2-(n-methylsulphonylamino)benzoic acid

4-Bromo-2-(n-methylsulphonylamino)benzoic acid

Cat. No.: B8640418
M. Wt: 294.12 g/mol
InChI Key: ZKLJKIDRLLWIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(n-methylsulphonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the fourth position and a methylsulphonylamino group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(n-methylsulphonylamino)benzoic acid typically involves the bromination of 2-(n-methylsulphonylamino)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(n-methylsulphonylamino)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulphonylamino group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

4-Bromo-2-(n-methylsulphonylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(n-methylsulphonylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the methylsulphonylamino group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: Similar in structure but lacks the methylsulphonylamino group.

    2-Methyl-4-bromobenzoic acid: Another similar compound with a different substitution pattern.

    4-Bromo-2-(methylsulfonyl)benzoic acid: Similar but with a sulfonyl group instead of a sulphonylamino group.

Uniqueness

4-Bromo-2-(n-methylsulphonylamino)benzoic acid is unique due to the presence of both the bromine atom and the methylsulphonylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8BrNO4S

Molecular Weight

294.12 g/mol

IUPAC Name

4-bromo-2-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)

InChI Key

ZKLJKIDRLLWIIH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-amino-4-bromobenzoate (1 g) was dissolve in tetrahydrofuran (15 mL), triethylamine (4.2 mL) and methanesulfonyl chloride (0.74 mL) were added, and the mixture was stirred at room temperature for 6 hr. Water was added to the reaction mixture, and the mixture was extracted with chloroform. After evaporation of the solvent, to the residue were added methanol (20 mL) and 1N aqueous sodium hydroxide solution (13 mL), and the mixture was stirred at 50-60° C. The mixture was acidified with 1N hydrochloric acid, and the precipitated solid was collected by filtration to give the title compound (0.964 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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